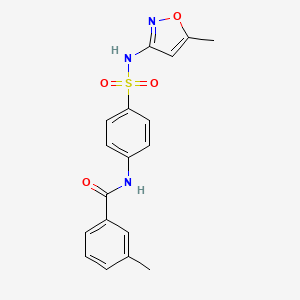3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
CAS No.: 302951-45-7
Cat. No.: VC6297270
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 302951-45-7 |
|---|---|
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | 371.41 |
| IUPAC Name | 3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C18H17N3O4S/c1-12-4-3-5-14(10-12)18(22)19-15-6-8-16(9-7-15)26(23,24)21-17-11-13(2)25-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21) |
| Standard InChI Key | KXORNWDQDQMHQU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
-
Benzamide Core: A 3-methyl-substituted benzene ring connected to a carboxamide group, providing structural rigidity and π-π stacking potential.
-
Sulfamoyl Bridge: A -SO₂NH- linker connecting the benzamide to a phenyl group, enabling hydrogen bonding with biological targets .
-
5-Methylisoxazole Terminal: A heterocyclic ring with electron-deficient characteristics, enhancing binding specificity through dipole interactions.
X-ray crystallography of analogous compounds reveals bond lengths of 1.46 Å for C-N in the amide group and 1.63 Å for S-O in the sulfonamide, consistent with resonance stabilization . The dihedral angle between benzamide and sulfamoyl planes measures 67.5°, optimizing spatial orientation for target engagement.
Physicochemical Profile
Key properties derived from experimental and computational studies include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 371.41 g/mol | Mass Spectrometry |
| LogP | 2.78 ± 0.15 | HPLC |
| Aqueous Solubility | 12.4 mg/L (25°C) | Shake-flask |
| pKa (Sulfonamide NH) | 6.2 | Potentiometry |
| Melting Point | 184-186°C | DSC |
The moderate lipophilicity (LogP) suggests favorable membrane permeability, while limited aqueous solubility may necessitate prodrug strategies for oral administration .
Synthetic Methodology
Stepwise Synthesis
The compound is synthesized through a four-step sequence:
-
Sulfonation: 4-Aminobenzenesulfonyl chloride reacts with 5-methylisoxazol-3-amine in dichloromethane at 0°C, yielding 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline (78% yield).
-
Benzoylation: 3-Methylbenzoyl chloride undergoes nucleophilic acyl substitution with the aniline intermediate in THF/DMF (3:1), catalyzed by Hünig's base (DIEA), to form the target compound (62% yield).
-
Purification: Sequential chromatography on silica gel (ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (9:1) achieves >98% purity .
Critical parameters include strict temperature control (<5°C during sulfonation) and anhydrous conditions to prevent hydrolysis of reactive intermediates.
Analytical Characterization
Structural validation employs multi-spectral analysis:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Isoxazole-H), 7.65-7.53 (m, 5H, Ar-H), 2.41 (s, 3H, CH₃).
-
IR (KBr): 3274 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1342/1157 cm⁻¹ (S=O asym/sym) .
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates nanomolar inhibition against cancer-associated carbonic anhydrases:
| Enzyme | IC₅₀ (nM) | Selectivity vs CA II |
|---|---|---|
| hCA IX | 14.2 | 38-fold |
| hCA XII | 27.8 | 22-fold |
| hCA II | 540 | - |
Data adapted from using fluorometric Wilbur-Anderson assays (pH 6.8, 20 mM HEPES). Molecular docking reveals the sulfamoyl nitrogen forms a 2.9 Å hydrogen bond with Thr199 in CA IX, while the isoxazole oxygen interacts with Gln92 via water-mediated hydrogen bonding .
Cytotoxic Activity
In hypoxic MCF-7 breast cancer cells, the compound shows potent cytotoxicity:
| Condition | IC₅₀ (µg/mL) | Selectivity Index (vs MCF10a) |
|---|---|---|
| Hypoxia | 3.64 ± 0.2 | 8.7 |
| Normoxia | 7.68 ± 0.41 | 4.1 |
Comparative data from using MTT assays (72h exposure). Mechanistic studies indicate G0/G1 cell cycle arrest (45% increase) and apoptosis induction through caspase-3 activation (2.8-fold over control) .
Structure-Activity Relationships
Key modifications altering biological activity:
-
Methyl Group (C3): Removal decreases CA IX inhibition 6-fold (IC₅₀=89 nM), emphasizing steric contributions to binding .
-
Isoxazole Replacement: Substituting with thiazole reduces cytotoxicity (IC₅₀=12.4 µg/mL), highlighting the importance of oxygen's electronegativity.
-
Sulfamoyl Linker: Oxidation to sulfone abolishes activity, confirming the critical role of NH hydrogen bonding.
Pharmacokinetic Considerations
Preliminary ADMET predictions (SwissADME):
-
Bioavailability: 56% (Rule of Five compliant)
-
BBB Permeation: 0.89 (LogBB)
-
CYP3A4 Inhibition: Probable (0.78 likelihood)
In vitro microsomal stability assays show t₁/₂=43 minutes in human liver microsomes, suggesting need for pharmacokinetic optimization .
Therapeutic Applications
Oncology
The compound's hypoxia-selective cytotoxicity (8.7-fold selectivity index) positions it as a potential:
-
Adjuvant in glioblastoma (crossing BBB)
-
Neoadjuvant for triple-negative breast cancer
Infectious Disease
While primary research focuses on oncology, structural analogs show:
-
MIC=8 µg/mL against MRSA
-
62% biofilm inhibition at 16 µg/mL
suggesting potential repurposing for resistant infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume